N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-2-(trifluoromethoxy)benzene-1-carbohydrazide
Description
N'1-[(2-Chloro-6-methylpyrimidin-4-yl)carbonyl]-2-(trifluoromethoxy)benzene-1-carbohydrazide is a heterocyclic compound featuring a pyrimidine core substituted with chloro and methyl groups at the 2- and 6-positions, respectively. The pyrimidine ring is linked via a carbonyl bridge to a benzene ring bearing a trifluoromethoxy group and a carbohydrazide moiety. This structure combines key pharmacophoric elements: the pyrimidine scaffold is common in agrochemicals and pharmaceuticals due to its hydrogen-bonding capacity, while the trifluoromethoxy group enhances lipophilicity and metabolic stability.
Properties
IUPAC Name |
2-chloro-6-methyl-N'-[2-(trifluoromethoxy)benzoyl]pyrimidine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N4O3/c1-7-6-9(20-13(15)19-7)12(24)22-21-11(23)8-4-2-3-5-10(8)25-14(16,17)18/h2-6H,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFHUSJCZIYUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)C(=O)NNC(=O)C2=CC=CC=C2OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'1-[(2-chloro-6-methylpyrimidin-4-yl)carbonyl]-2-(trifluoromethoxy)benzene-1-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C14H10ClF3N4O3
- Molecular Weight : 374.7 g/mol
- Appearance : Typically appears as a solid
- Solubility : Soluble in organic solvents
- Stability : Sensitive to moisture
| Property | Value |
|---|---|
| Molecular Weight | 374.7 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Sensitive to moisture |
| Appearance | Solid |
Synthesis
The synthesis of this compound involves several chemical reactions, typically requiring precise conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The synthesis pathways include the coupling of the pyrimidine derivative with a trifluoromethoxybenzene moiety through carbonylation processes.
Antimicrobial Activity
Research indicates that derivatives of hydrazinecarboxamides, similar in structure to this compound, exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM for AChE inhibition, which is comparable to established drugs like rivastigmine .
Antitubercular Activity
In vitro studies have demonstrated that certain hydrazone derivatives show activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) ranging from 125 µM to 250 µM for effective derivatives. This suggests potential for developing new antitubercular agents based on the hydrazine framework .
Cytotoxicity Studies
Cytotoxicity assessments reveal that many compounds in this class do not exhibit significant cytostatic effects up to concentrations of 100 µM. This indicates a selective action mechanism that may be beneficial for therapeutic applications without substantial toxicity at lower doses .
Case Studies and Research Findings
Several studies have focused on the biological implications of compounds similar to this compound:
- Cholinesterase Inhibition : A study characterized various hydrazine derivatives for their ability to inhibit cholinesterases, demonstrating that some compounds are more effective than traditional treatments .
- Antimycobacterial Screening : Derivatives were tested against both drug-susceptible and resistant strains of Mycobacterium tuberculosis, showing promising results that warrant further exploration into their mechanisms of action .
- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds suggest favorable absorption and distribution characteristics in vivo, enhancing their potential as therapeutic agents .
Comparison with Similar Compounds
Substituent Effects on the Pyrimidine Ring
- N-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-4-(trifluoromethoxy)benzamide (6d): Features a fused thienopyrimidine ring instead of a simple pyrimidine. The trifluoromethoxy substitution on the benzamide aligns with the target compound’s benzene ring but uses an amide linker instead of carbohydrazide. Reported melting points for similar thienopyrimidine derivatives range from 160–220°C, suggesting higher thermal stability compared to non-fused pyrimidines .
- 1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide : Replaces the chloro group with trifluoromethyl at position 4. The trifluoromethyl group’s strong electron-withdrawing effect may reduce nucleophilic attack susceptibility. The piperidine carboxamide linker contrasts with the carbohydrazide, altering solubility and bioavailability .
Pyrimidine Linker Variations
- N-{[4-(Dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}-2-(trifluoromethoxy)benzamide: Replaces pyrimidine with a triazine core. The dimethylamino and pyrrolidinyl groups enhance solubility but reduce lipophilicity compared to the target compound’s chloro and methyl substituents .
Benzene Ring Substituent Comparisons
Trifluoromethoxy vs. Trifluoromethyl
- N-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-4-(trifluoromethyl)benzamide (6e): Substitutes trifluoromethoxy with trifluoromethyl. The trifluoromethyl group is more electron-withdrawing and hydrophobic, which may improve membrane permeability but reduce metabolic stability compared to trifluoromethoxy .
- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide : Uses a trifluoromethylpyridine moiety. Pyridine’s basicity contrasts with benzene’s neutrality, altering pH-dependent solubility .
Linker Group Variations
Carbohydrazide vs. Amide/Sulfonamide
- N-{1-[(6-Chloropyridin-3-yl)carbonyl]piperidin-4-yl}-2'-(methoxymethyl)-3-(trifluoromethyl)biphenyl-4-sulfonamide : Employs a sulfonamide linker, which is more acidic (pKa ~1–2) than carbohydrazides (pKa ~3–4). This acidity difference impacts protein binding and excretion rates .
- N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide : Uses a pyrazole-carboxamide linker. Pyrazole’s planar structure may restrict conformational flexibility compared to the carbohydrazide’s rotatable bonds .
Data Table: Key Properties of Selected Analogues
*Estimated based on molecular formula. †Range for thienopyrimidine derivatives .
Research Findings and Implications
- Agrochemical Potential: Compounds like N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide () show insecticidal activity, suggesting the target compound’s pyrimidine and trifluoromethoxy groups may confer similar agrochemical utility .
- Solubility Trends : Piperazine-containing analogues (e.g., ) exhibit enhanced aqueous solubility due to the basic nitrogen, whereas trifluoromethoxy groups in the target compound may prioritize lipophilicity for blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
